molecular formula C10H17NO2 B8654956 N-Boc-N-ethylpropargylamine

N-Boc-N-ethylpropargylamine

Cat. No. B8654956
M. Wt: 183.25 g/mol
InChI Key: FXDJVQDREJHDMD-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A suspension of sodium hydride (354 mg, 14.2 mmol) in DMF (33 mL) at room temperature was treated with a solution of Example 516A (2.0 g, 12.9 mmol) in DMF (10 mL) and stirred for one hour at room temperature. The solution was cooled to 0° C., treated with ethyl iodide (1.24 mL, 15.5 mmol), stirred for one hour at 0° and overnight at room temperature. The solution was diluted with water (25 mL), extracted with diethyl ether (2×50 mL) and the combined organic layers were washed with brine (30 mL0, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel using 5-10% ethyl acetate/hexanes to give the 1.1 g (47% yield) of the desired product. MS (ESI(+)) m/e 184 (M+H)+.
Quantity
354 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:4]#[CH:5].[CH2:14](I)[CH3:15]>CN(C=O)C.O>[CH2:14]([N:6]([CH2:3][C:4]#[CH:5])[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour at 0° and overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (30 mL0
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using 5-10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(OC(C)(C)C)=O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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